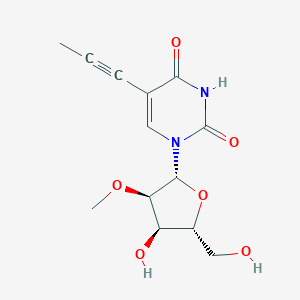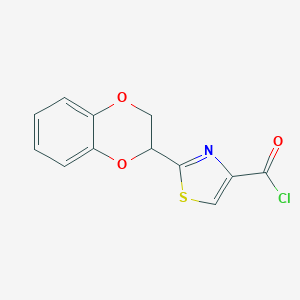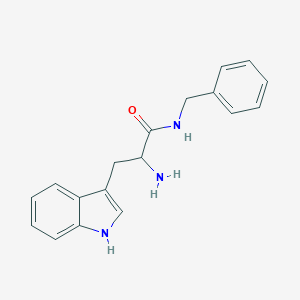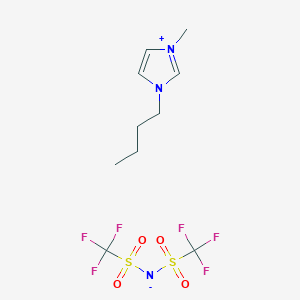
2,3-Difluoro-6-trifluoromethylbenzaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,3-Difluoro-6-trifluoromethylbenzaldehyde and related compounds involves various strategies. For instance, 2,6-Difluorobenzaldehyde can be prepared from 2,6-dichlorobenzaldehyde using KF in tetramethylene sulfoxide, achieving a yield of 61.2% and purity of 98.1% under optimized conditions (Wang Ya-lou, 2004). This method highlights the potential pathways for synthesizing difluorinated benzaldehyde derivatives through halogen exchange reactions.
Molecular Structure Analysis
The molecular structure and conformation of difluorobenzaldehydes have been extensively studied. For example, the conformational and vibrational analysis of trifluoromethylbenzaldehydes reveals the preferred rotamers and the impact of fluorination on the molecular structure (Y. Sert, F. Ucun, M. Böyükata, 2008). Such studies are crucial for understanding the fundamental properties of 2,3-Difluoro-6-trifluoromethylbenzaldehyde at the molecular level.
Chemical Reactions and Properties
Difluorobenzaldehydes undergo various chemical reactions, reflecting their reactivity. For instance, 2-Hydroxybenzaldehydes can react with alkynes, alkenes, or allenes in the presence of a rhodium catalyst to yield 2-alkenoylphenols (Ken Kokubo et al., 1999). These reactions demonstrate the versatility of benzaldehydes in synthetic chemistry, including the potential transformations of 2,3-Difluoro-6-trifluoromethylbenzaldehyde.
Applications De Recherche Scientifique
Environmental Biodegradability and Toxicity
Polyfluoroalkyl chemicals, which share structural similarities with 2,3-Difluoro-6-trifluoromethylbenzaldehyde, have been extensively studied for their environmental fate and effects. The biodegradability of these chemicals by microbial action in various environmental matrices has been a subject of interest due to their persistent and toxic profiles. Research indicates that microbial degradation can transform these substances into perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), raising concerns about their ultimate environmental impact and necessitating further investigation into their biodegradability and toxicity (Liu & Avendaño, 2013).
Synthesis and Chemical Transformations
The use of trifluoromethanesulfonic acid (TfOH) in organic synthesis, including electrophilic aromatic substitution reactions and the formation of carbon–carbon bonds, highlights the utility of fluorinated compounds in synthesizing new organic materials. These reactions benefit from the unique properties of fluorinated reagents, such as high protonating power and low nucleophilicity, which can lead to the efficient generation of cationic species from organic molecules (Kazakova & Vasilyev, 2017).
Environmental Persistence and Challenges
The persistence of per- and polyfluoroalkyl substances in the environment, along with their bioaccumulation and potential toxicity, underscores the importance of studying compounds like 2,3-Difluoro-6-trifluoromethylbenzaldehyde. Novel fluorinated alternatives are emerging as significant pollutants, and their environmental and health impacts require further research to assess their suitability as long-term replacements for legacy PFAS compounds (Wang et al., 2019).
Analytical and Antioxidant Applications
The development of analytical methods to determine antioxidant activity showcases the relevance of fluorinated compounds in enhancing the efficiency of these assays. Techniques like the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests leverage the chemical reactivity of compounds, potentially including fluorinated aldehydes, to assess antioxidant capacities in various samples. This area of research indicates the utility of fluorinated compounds in improving analytical methodologies and understanding antioxidant mechanisms (Munteanu & Apetrei, 2021).
Propriétés
IUPAC Name |
2,3-difluoro-6-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHUUTUSTXSLEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451289 | |
| Record name | 2,3-Difluoro-6-trifluoromethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-6-trifluoromethylbenzaldehyde | |
CAS RN |
186517-43-1 | |
| Record name | 2,3-Difluoro-6-trifluoromethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B67521.png)

![Carbamoylmethyl 3-[benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoate](/img/structure/B67528.png)








![(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one](/img/structure/B67559.png)

![2-[4-(Trifluoromethoxy)phenoxy]acetohydrazide](/img/structure/B67561.png)